[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid
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Overview
Description
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid is a boronic acid derivative with the molecular formula C9H9BFNO3 and a molecular weight of 208.98 g/mol . This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a prop-2-enamido group attached to a phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in the synthesis of various organic compounds.
Preparation Methods
The synthesis of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoroaniline and acryloyl chloride.
Amidation Reaction: 2-Fluoroaniline is reacted with acryloyl chloride in the presence of a base such as triethylamine to form 2-fluoro-5-(prop-2-enamido)aniline.
Borylation Reaction: The resulting 2-fluoro-5-(prop-2-enamido)aniline is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial production methods for this compound would likely involve optimization of these reaction conditions to achieve high yields and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or substituted alkene.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The prop-2-enamido group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid has several scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound’s boronic acid group allows it to act as a protease inhibitor, making it a potential candidate for the development of therapeutic agents targeting protease enzymes.
Material Science: It can be used in the synthesis of functional materials, such as polymers and dendrimers, due to its ability to form stable boron-oxygen bonds.
Biological Research: The compound can be used as a probe in biological studies to investigate enzyme activity and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid is primarily related to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes that have active site serine residues, such as serine proteases. The compound can form a tetrahedral boronate complex with the serine residue, thereby blocking the enzyme’s activity. This mechanism is similar to that of other boronic acid-based protease inhibitors .
Comparison with Similar Compounds
[2-Fluoro-5-(prop-2-enamido)phenyl]boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Lacks the fluoro and prop-2-enamido substituents, making it less specific in certain reactions.
4-Fluorophenylboronic Acid: Contains a fluoro substituent but lacks the prop-2-enamido group, resulting in different reactivity and applications.
2-Aminophenylboronic Acid: Contains an amino group instead of the prop-2-enamido group, which affects its binding properties and reactivity.
The presence of both the fluoro and prop-2-enamido groups in this compound provides unique reactivity and specificity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
[2-fluoro-5-(prop-2-enoylamino)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BFNO3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h2-5,14-15H,1H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJCZDBIRPOOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)NC(=O)C=C)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801180310 |
Source
|
Record name | B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
758697-67-5 |
Source
|
Record name | B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=758697-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Fluoro-5-[(1-oxo-2-propen-1-yl)amino]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801180310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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